5-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 5-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative with a 1,2,4-oxadiazole substituent at the 5-position and a 4-methylphenyl group at the 1-position. The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a bioisostere of purine, enabling interactions with enzymes and receptors involved in nucleotide metabolism, such as kinases and phosphodiesterases . The 4-methylphenyl substituent at N-1 likely influences pharmacokinetic properties, such as lipophilicity and bioavailability .
Pyrazolo[3,4-d]pyrimidin-4-ones are widely studied for their anticancer, antifungal, and antimicrobial activities, with substituents at the 1-, 3-, and 5-positions critically modulating potency .
Properties
IUPAC Name |
5-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN6O2/c1-12-2-5-14(6-3-12)29-20-15(9-25-29)21(30)28(11-24-20)10-18-26-19(27-31-18)13-4-7-17(23)16(22)8-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETFISMXYSRQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidinone core, followed by the introduction of the oxadiazole ring and the substituted phenyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Halogenated Positions
The 3-chloro-4-fluorophenyl group undergoes nucleophilic substitution under basic or catalytic conditions.
Mechanistic Notes :
-
Chlorine at the meta position is more reactive than fluorine due to lower electronegativity and better leaving-group potential .
-
Fluorine substitution typically requires stronger bases or transition-metal catalysts .
Oxadiazole Ring-Opening Reactions
The 1,2,4-oxadiazol-5-ylmethyl group is susceptible to hydrolysis under acidic or basic conditions.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6h | N-acylurea intermediate | |
| Basic hydrolysis | NaOH (2M), EtOH, 60°C, 4h | Carboxylic acid derivative |
Key Findings :
-
Acidic conditions favor oxadiazole ring cleavage to form stable N-acylurea derivatives.
-
Basic hydrolysis yields a carboxylic acid, enabling further functionalization (e.g., amide coupling) .
Oxidation and Reduction Reactions
The pyrazolo-pyrimidinone core and methyl groups participate in redox reactions.
Structural Impact :
-
Oxidation of the methyl group introduces a carboxylic acid, enhancing water solubility.
-
Reduction modifies the pyrimidinone ring’s electronic profile, potentially altering binding affinity .
Hydrolysis of the Pyrazolo-Pyrimidinone Core
The lactam moiety undergoes hydrolysis under extreme conditions.
Stability Notes :
-
The core remains stable under physiological conditions but degrades in strong acids.
Alkylation/Acylation at Nitrogen Sites
The N-methyl group and pyrimidinone nitrogen are sites for alkylation or acylation.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| N-alkylation | CH₃I, NaH, THF, 0°C | Quaternary ammonium derivative | |
| Acylation | AcCl, pyridine, RT | Acetylated pyrimidinone |
Applications :
Scientific Research Applications
Structural Formula
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential through various mechanisms:
-
Cytotoxicity : The compound exhibits significant cytotoxic effects against multiple cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 value of 0.48 µM.
- HCT-116 (Colon Cancer) : IC50 value of 0.76 µM.
- A549 (Lung Cancer) : IC50 value of 0.65 µM.
- HeLa (Cervical Cancer) : IC50 value of 2.41 µM.
-
Mechanism of Action :
- Induces apoptosis via mitochondrial pathways.
- Activates caspases and increases p53 expression levels.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.48 | Apoptosis via caspase activation |
| HCT-116 | 0.76 | Mitochondrial pathway activation |
| A549 | 0.65 | Induction of p53 expression |
| HeLa | 2.41 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activities against various pathogens. Studies indicate moderate to good efficacy against both Gram-positive and Gram-negative bacteria.
Case Study 1: In Vitro Evaluation
A comprehensive study evaluated the compound's efficacy against various cancer cell lines using standard assays for cytotoxicity and apoptosis induction. Results indicated a significant dose-dependent inhibition of cell growth.
Case Study 2: Molecular Docking Studies
Molecular docking studies were conducted to predict the binding affinity of the compound to specific proteins involved in cancer progression. The results suggested strong interactions with proteins associated with apoptosis regulation.
Case Study 3: Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of the compound by testing it against clinical isolates of bacteria. The results demonstrated its potential as an antimicrobial agent, especially against resistant strains.
Mechanism of Action
The mechanism of action of 5-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares the target compound with structurally related pyrazolo[3,4-d]pyrimidin-4-one derivatives, highlighting substituents, biological activities, and key findings:
Key Observations:
Antifungal Activity : The 2-chloroethyl and pyridinyl substituents in compound 8IIId (EC₅₀ = 1.93 mg/L) demonstrate that bulky, electron-withdrawing groups at the 5- and 6-positions enhance antifungal activity . The target compound’s 1,2,4-oxadiazole and 3-chloro-4-fluorophenyl groups may similarly disrupt fungal membrane biosynthesis or enzyme function.
Anticancer Activity: Substituents like the 4-nitrobenzylideneamino group in 10e (IC₅₀ = 11 µM) improve cytotoxicity by increasing lipophilicity and enabling intercalation or kinase inhibition . The target compound’s oxadiazole-methyl linker may facilitate similar interactions with oncogenic targets like fascin or TrkA .
Enzyme Inhibition: Quinoline-bearing derivatives (e.g., 11j in ) achieve nanomolar IC₅₀ values against PDE5, suggesting that planar aromatic systems enhance binding to enzyme active sites. The target compound’s 3-chloro-4-fluorophenyl-oxadiazole moiety could mimic this effect via π-π stacking or halogen bonding.
Pharmacokinetics : Pyrazolo[3,4-d]pyrimidin-4-ones generally exhibit poor aqueous solubility due to planar, hydrophobic cores . Encapsulation in liposomes (e.g., LP-2 in ) improves bioavailability, a strategy that may benefit the target compound given its 4-methylphenyl group.
Biological Activity
The compound 5-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a pyrazolo[3,4-d]pyrimidin-4-one core linked to an oxadiazole moiety, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have been reported to possess moderate to good activity against various bacteria such as Staphylococcus aureus and Bacillus cereus . The presence of the oxadiazole moiety in our compound may contribute similarly to its antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. For example, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated antiproliferative effects against human cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases related to cancer cell proliferation .
A case study involving a related pyrazolo compound showed significant cytotoxicity against breast cancer cells with IC50 values indicating effective concentration levels . This suggests that our compound may exhibit similar anticancer properties.
Anti-inflammatory Activity
Compounds with pyrazolo and oxadiazole frameworks have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The dual action of targeting both inflammation and cancer pathways positions this compound as a promising candidate for further development.
Data Tables
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Answer:
The compound can be synthesized via multi-step routes involving cyclization and condensation reactions. Key steps include:
- Cyclization of oxadiazole precursors : Use phosphorus oxychloride (POCl₃) at 120°C to cyclize substituted benzoic acid hydrazides into the 1,3,4-oxadiazole core .
- Pyrazole-pyrrolidine coupling : Employ Vilsmeier–Haack reactions to introduce substituted phenyl groups to the pyrazole ring .
- Methylation and functionalization : Attach the 3-chloro-4-fluorophenyl group via nucleophilic substitution or Suzuki coupling under palladium catalysis .
Validation : Confirm intermediate purity using TLC or HPLC, and characterize final products via IR, NMR, and mass spectrometry .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolve stereochemical ambiguities and confirm the spatial arrangement of substituents (e.g., chloro-fluorophenyl and oxadiazole groups) .
- High-resolution NMR : Assign proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm) and verify methyl group integration .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Note : SCXRD requires high-quality crystals grown via slow evaporation in polar solvents like methanol .
Advanced: How can reaction yields be optimized during oxadiazole ring formation?
Answer:
Optimization strategies include:
- Solvent selection : Use anhydrous toluene or DMF to enhance cyclization efficiency .
- Catalyst screening : Test Lewis acids like ZnCl₂ or FeCl₃ to accelerate reaction kinetics .
- Temperature gradients : Perform stepwise heating (e.g., 80°C → 120°C) to minimize side-product formation .
Validation : Monitor reaction progress via in-situ FTIR for carbonyl (C=O) band disappearance at ~1700 cm⁻¹ .
Advanced: How to address discrepancies in reported biological activity data (e.g., antibacterial vs. no activity)?
Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized bioassays : Use CLSI guidelines for MIC determination against Gram-positive/negative strains .
- Purity reassessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm compound integrity .
- Comparative studies : Test analogs (e.g., 4-methoxyphenyl vs. 4-methylphenyl derivatives) to isolate structure-activity relationships .
Example : A 2021 study resolved conflicting cytotoxicity data by correlating impurity levels (<95% purity) with false-negative results .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX, referenced in ).
- ADMET prediction : SwissADME or pkCSM tools estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
Validation : Cross-validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .
Basic: How to assess the compound’s stability under varying pH conditions?
Answer:
- Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
- Analytical monitoring : Use UPLC-PDA to track degradation products (e.g., hydrolysis of oxadiazole to hydrazide) .
Key finding : Oxadiazole rings are stable at pH 4–8 but hydrolyze rapidly under strongly acidic/basic conditions .
Advanced: What strategies resolve low solubility in aqueous media for in vivo studies?
Answer:
- Salt formation : Synthesize hydrochloride or mesylate salts to enhance water solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) via emulsion-diffusion methods .
- Co-solvent systems : Use PEG-400/water (1:1 v/v) for preclinical dosing .
Validation : Solubility >1 mg/mL in PBS (pH 7.4) is achievable with these methods .
Basic: What safety precautions are required during synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
